![molecular formula C11H17N3O4 B2457046 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1394970-92-3](/img/structure/B2457046.png)
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
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Description
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, also known as Boc-4-methylproline, is a synthetic amino acid derivative that has gained significant attention in the scientific research community due to its potential applications in the development of novel drugs and therapeutic agents.
Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound is used in organic synthesis. The reactive side chain and N-terminus of AAILs can be chemically protected to make them efficient reactants and reaction media in organic synthesis .
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
The compound is used in the synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives. These derivatives are known to have biological activity and are important metabolites in plants .
Synthesis of Novel Room-Temperature Ionic Liquids (RTILs)
The compound is used in the synthesis of novel room-temperature ionic liquids (RTILs). These RTILs are derived from the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
Synthesis of Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs)
The compound is used in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .
Synthesis of Racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine
The compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNTMKOTDIQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
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